![molecular formula C17H13N3O3S B2978101 N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 476462-02-9](/img/structure/B2978101.png)
N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
“N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a benzodioxole derivative . Benzodioxole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide containing compounds showed anticancer activity .
Synthesis Analysis
The synthesis of benzodioxole compounds involves a series of chemical reactions . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Molecular Structure Analysis
The molecular structure of benzodioxole compounds can be analyzed using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy .Chemical Reactions Analysis
Benzodioxole compounds undergo various chemical reactions during their synthesis. For instance, aza-Michael addition, Bischler–Napieralski reaction and N-arylation are some of the reactions involved in the synthesis of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of benzodioxole compounds can be analyzed using various methods. For instance, their crystal structures can be analyzed using the single crystal X-ray diffraction method .Scientific Research Applications
Antimicrobial Activity
Compounds with 1,3,4-thiadiazole moieties have been synthesized and evaluated for their antibacterial activities. For example, novel analogs incorporating the 1,3,4-thiadiazole structure demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings suggest that modifications of the thiadiazole ring could lead to the development of new antibacterial agents with potential applications in combating bacterial infections (Palkar et al., 2017).
Anticancer Activity
Thiadiazole derivatives have also been explored for their anticancer properties. A study involving the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave irradiation revealed that some of these compounds exhibited promising anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. This suggests that the thiadiazole moiety could play a crucial role in the development of new anticancer agents (Tiwari et al., 2017).
Mechanism of Action
Target of Action
The compound, also known as N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide, has been reported to have anticancer activity . .
Mode of Action
It has been suggested that similar compounds can induce apoptosis and cause cell cycle arrest .
Biochemical Pathways
It has been suggested that similar compounds can affect various cancer cell lines .
Result of Action
The compound has been reported to have anticancer activity . It has been suggested that similar compounds can induce apoptosis and cause cell cycle arrest . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-10-2-4-11(5-3-10)16-19-20-17(24-16)18-15(21)12-6-7-13-14(8-12)23-9-22-13/h2-8H,9H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJHFFFMESFIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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